1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene
Description
1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene is a nitroaromatic compound featuring a pent-1-ynyl chain terminated by a bromine atom at the 5th position. The nitro group at the para position of the benzene ring confers strong electron-withdrawing effects, influencing both electronic and steric properties. This compound is likely utilized in cross-coupling reactions, medicinal chemistry, or as a precursor for complex organic syntheses.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
1-(5-bromopent-1-ynyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h5-8H,1,3,9H2 |
InChI Key |
FAWJIRYKNSHJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine () and fluorine () may favor nucleophilic substitution or elimination reactions.
- Alkyne vs. Alkene: The alkyne group in the main compound enables unique reactivity (e.g., cycloadditions, Sonogashira coupling) absent in alkene-based analogs ().
Spectroscopic and Physical Properties
- NMR Data : Terminal alkynes (e.g., 1-(Bromoethynyl)-4-nitrobenzene, ) show distinct ¹H NMR signals for acetylenic protons (~2.5–3.5 ppm), whereas vinyl halides () exhibit coupling patterns indicative of stereochemistry.
- Solubility: Longer alkyl chains (e.g., pentynyl) improve solubility in nonpolar solvents compared to methyl or ethynyl analogs.
Preparation Methods
General Procedure and Mechanism
The Sonogashira reaction, employing Pd(PPh₃)₄ or Pd₂(dba)₃ with XantPhos as ligands, facilitates cross-coupling between terminal alkynes and aryl halides. For this compound, 4-nitroiodobenzene and 5-bromopent-1-yne react in degassed toluene at 160°C for 24 hours under microwave irradiation. The mechanism proceeds via oxidative addition of the aryl iodide to Pd⁰, followed by transmetallation with the copper acetylide intermediate. Reductive elimination yields the coupled product.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (10 mol%) | 78 |
| Ligand | XantPhos (20 mol%) | 78 |
| Solvent | Toluene | 78 |
| Temperature (°C) | 160 | 78 |
| Reaction Time (h) | 24 | 78 |
Substituting toluene with polar aprotic solvents (e.g., DMF) reduced yields to <50%, likely due to catalyst deactivation.
Elimination-Based Synthesis from Dibromopentane Derivatives
Patent-Inspired Route
A patent describing 5-bromo-1-pentene synthesis from 1,5-dibromopentane offers a adaptable pathway. Heating 1,5-dibromopentane with hexamethylphosphoric triamide (HMPA) in N,N-dimethylformamide (DMF) at 140°C for 6 hours induces β-elimination to form 5-bromopent-1-yne. Subsequent coupling with 4-nitrobenzene derivatives follows established protocols.
Key Steps
-
Elimination Reaction :
Yield: 50.2% after distillation and brine washing. -
Coupling :
The alkyne reacts with 4-nitroiodobenzene under Sonogashira conditions (Section 2.1).
Direct Bromination of Pre-Formed Alkyne Intermediates
Alkyne Bromination Strategies
5-Pent-1-yn-1-yl-4-nitrobenzene, synthesized via Sonogashira coupling, undergoes bromination using PBr₃ or N-bromosuccinimide (NBS). In a modified procedure, 5-pent-1-yn-1-yl-4-nitrobenzene (1.0 equiv) reacts with PBr₃ (1.2 equiv) in dichloromethane at 0°C for 2 hours, yielding the target compound.
Reaction Conditions
-
Temperature: 0°C → RT
-
Solvent: CH₂Cl₂
-
Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc 9:1)
-
Yield: 67%
Solvent and Catalytic System Effects
Solvent Polarity and Reaction Efficiency
Non-polar solvents (toluene, benzene) enhance Sonogashira coupling yields by stabilizing Pd intermediates. Polar solvents (DMF, DMSO) promote elimination reactions but hinder cross-coupling due to ligand displacement.
Ligand Screening
Bulky, electron-rich ligands (XantPhos, SPhos) improve catalytic activity by preventing Pd aggregation. For example, replacing XantPhos with PPh₃ reduced yields from 78% to 42% under identical conditions.
Purification and Characterization
Distillation and Chromatography
Crude products from elimination reactions require fractional distillation (bp 120–125°C at 760 mmHg) followed by silica gel chromatography (hexane/EtOAc) to achieve >99% purity. Sonogashira-derived products are purified via flash chromatography (gradient elution).
Spectroscopic Data
Q & A
What are the optimal synthetic routes for 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this compound likely involves multi-step reactions. A plausible route includes:
- Sonogashira coupling to introduce the alkyne moiety to 4-nitrobenzene.
- Subsequent bromination at the terminal position of the pentynyl chain using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions .
- Optimization parameters : Temperature (e.g., 0–25°C for bromination), reaction time (monitored via TLC/HPLC), and catalyst selection (e.g., palladium for coupling). Column chromatography (SiO₂, pentane/ether gradients) is effective for purification .
How can the structural integrity and purity of this compound be confirmed using advanced spectroscopic and chromatographic techniques?
- NMR spectroscopy : Analyze and NMR to confirm alkyne proton (~2.5 ppm) and nitro group deshielding effects .
- X-ray crystallography : Use SHELX software for crystal structure refinement to resolve bond angles and confirm bromine placement .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
What are the primary chemical reactivity pathways of this compound, particularly regarding the nitro group and bromoalkynyl substituent?
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 1-(5-bromopent-1-yn-1-yl)-4-aminobenzene .
- Bromoalkyne substitution : The terminal bromine undergoes nucleophilic substitution (e.g., with amines or thiols) to form functionalized alkynes .
- Alkyne reactivity : The triple bond participates in cycloaddition or metal-catalyzed cross-coupling (e.g., with aryl halides) .
How do competing functional groups in this compound influence its reactivity, and what strategies can mitigate undesired side reactions?
The electron-withdrawing nitro group deactivates the benzene ring, reducing electrophilic substitution but stabilizing intermediates. The bromoalkyne is susceptible to elimination or unintended substitution. Strategies include:
- Protecting groups : Temporarily shield the nitro group during bromoalkyne reactions (e.g., using Boc for amines).
- Low-temperature conditions : Minimize decomposition during bromination (e.g., –10°C in DCM) .
What computational methods are recommended for modeling the electronic structure and reaction mechanisms of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., alkyne LUMO for nucleophilic attacks).
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).
- Validate models against crystallographic data refined via SHELX .
What are the stability profiles of this compound under various storage and reaction conditions, and how can decomposition be minimized?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and alkyne groups.
- Thermal stability : Decomposes above 80°C; avoid prolonged heating during synthesis.
- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .
How can this compound be utilized as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals or materials?
- Pharmaceuticals : Serve as a precursor for kinase inhibitors via Suzuki-Miyaura coupling of the bromoalkyne .
- Materials science : Functionalize metal-organic frameworks (MOFs) through alkyne coordination to transition metals .
What analytical challenges arise in detecting and quantifying this compound in complex mixtures, and how can these be addressed?
- Co-elution issues : Optimize HPLC gradients (e.g., 60:40 to 90:10 acetonitrile/water over 20 min) to separate from structurally similar nitroarenes .
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., vs. ) .
What are the potential biological activities or toxicological concerns associated with this compound, and how can these be assessed in preclinical studies?
- Cytotoxicity assays : Test against human cell lines (e.g., HEK293) to evaluate IC₅₀ values.
- Metabolic stability : Use liver microsomes to assess degradation rates.
- Reference toxicity profiles of analogous nitro compounds (e.g., hepatotoxicity in 1-(2-methoxyethyl)-4-nitrobenzene) .
How does the presence of the bromoalkynyl group influence the photochemical properties of this compound, and what applications might arise from this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
